molecular formula C9H11N3O2 B2612659 2-hydrazino-N-(2-methylphenyl)-2-oxoacetamide CAS No. 53117-20-7

2-hydrazino-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B2612659
CAS No.: 53117-20-7
M. Wt: 193.206
InChI Key: WKMHUPQXRYLZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydrazino-N-(2-methylphenyl)-2-oxoacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydrazino group, a methylphenyl group, and an oxoacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-N-(2-methylphenyl)-2-oxoacetamide typically involves the reaction of 2-methylphenylhydrazine with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydrazino-N-(2-methylphenyl)-2-oxoacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxoacetamide moiety to an amide or amine group.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxoacetamides, amides, and hydrazides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-hydrazino-N-(2-methylphenyl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-hydrazino-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydrazino-N-(4-nitrophenyl) acetamide
  • 2-hydrazino-N-benzylacetamides
  • N-[2-(4-chlorophenyl)-acetyl] hydrazine
  • N-(2,6-dimethyl phenyl) hydrazine-1-thiocarboxamide

Uniqueness

Compared to similar compounds, 2-hydrazino-N-(2-methylphenyl)-2-oxoacetamide is unique due to its specific substitution pattern and the presence of the oxoacetamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-hydrazinyl-N-(2-methylphenyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-4-2-3-5-7(6)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMHUPQXRYLZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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